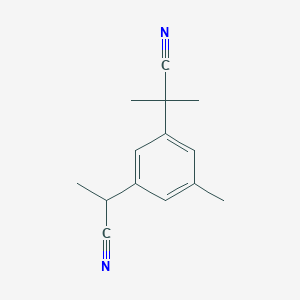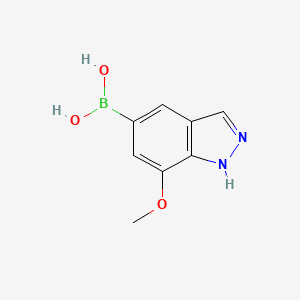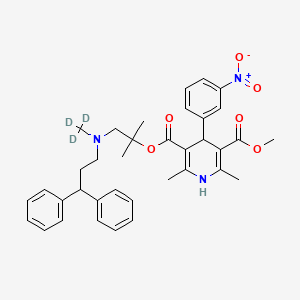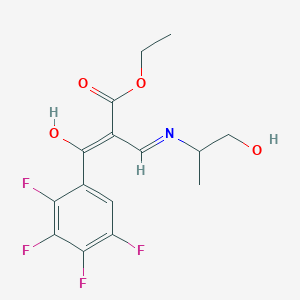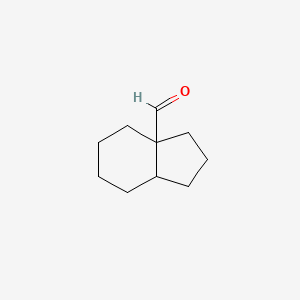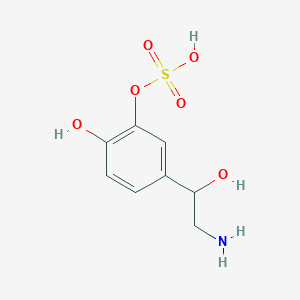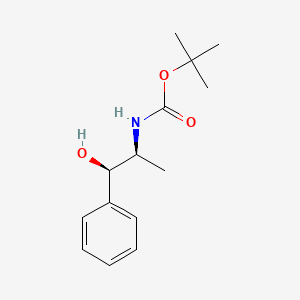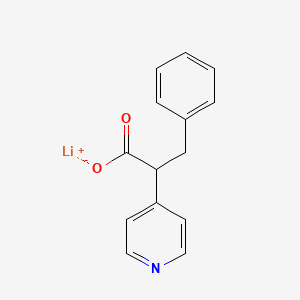
alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate: is a derivative of glucose, a simple sugar that is essential for energy production in living organisms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate typically involves the acetylation of glucose followed by phosphorylation. The process begins with the protection of hydroxyl groups in glucose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of glucose tetraacetate. The next step involves the phosphorylation of the protected glucose using a phosphorylating agent like phosphorus oxychloride (POCl3) under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert it back to glucose derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Gluconic acid derivatives.
Reduction: Glucose derivatives.
Substitution: Various substituted glucose derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including as a prodrug for glucose delivery.
Industry: Utilized in the production of biodegradable polymers and as an additive in food and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate involves its interaction with enzymes and metabolic pathways. The compound can be phosphorylated or dephosphorylated by specific enzymes, influencing various biochemical processes. It may act as a substrate for enzymes involved in glycolysis and other metabolic pathways, thereby affecting cellular energy production and metabolism.
Comparación Con Compuestos Similares
Alpha-D-Glucose 6-Phosphate: A key intermediate in glycolysis and gluconeogenesis.
Beta-D-Glucose 6-Phosphate: Another isomer with similar metabolic roles.
Glucose 1-Phosphate: Involved in glycogen synthesis and breakdown.
Propiedades
Fórmula molecular |
C14H21O13P |
|---|---|
Peso molecular |
428.28 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(phosphonooxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H21O13P/c1-6(15)23-11-10(5-22-28(19,20)21)27-14(26-9(4)18)13(25-8(3)17)12(11)24-7(2)16/h10-14H,5H2,1-4H3,(H2,19,20,21)/t10-,11-,12+,13-,14+/m1/s1 |
Clave InChI |
CESSCWLRACMFKJ-RGDJUOJXSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(O)O |
SMILES canónico |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


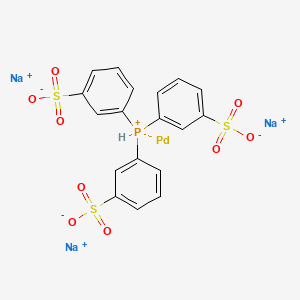
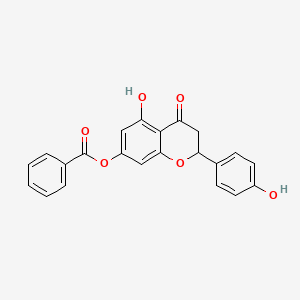
![disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate](/img/structure/B13448647.png)
amine dihydrochloride](/img/structure/B13448652.png)

